LY 393558 LY 393558 LY393558 is an inhibitor of serotonin (5-HT) reuptake (IC50 = 3.3 nM in rat cortical synaptosomes). It is selective for serotonin reuptake over norepinephrine reuptake in rat cortical synaptosomes (IC50 = 2,510 nM) but does inhibit 5-HT-induced [35S]GTPγS binding in cells expressing human 5-HT1B or 5-HT1D receptors (Kbs = 0.89 and 10.4 nM, respectively). LY393558 (30 mg/kg per day) reduces pulmonary vascular remodeling, increases in right ventricular systolic pressure, and the development of right ventricular hypertrophy in a mouse model of pulmonary arterial hypertension induced by overexpression of the serotonin transporter and hypoxia.

Brand Name: Vulcanchem
CAS No.: 271780-64-4
VCID: VC21092378
InChI: InChI=1S/C26H31FN4O4S2/c1-18(2)31-17-20-14-22(36(3,32)33)5-7-26(20)30(37(31,34)35)13-12-29-10-8-19(9-11-29)24-16-28-25-15-21(27)4-6-23(24)25/h4-8,14-16,18,28H,9-13,17H2,1-3H3
SMILES: CC(C)N1CC2=C(C=CC(=C2)S(=O)(=O)C)N(S1(=O)=O)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)F
Molecular Formula: C26H31FN4O4S2
Molecular Weight: 546.7 g/mol

LY 393558

CAS No.: 271780-64-4

Cat. No.: VC21092378

Molecular Formula: C26H31FN4O4S2

Molecular Weight: 546.7 g/mol

* For research use only. Not for human or veterinary use.

LY 393558 - 271780-64-4

Specification

Description LY393558 is an inhibitor of serotonin (5-HT) reuptake (IC50 = 3.3 nM in rat cortical synaptosomes). It is selective for serotonin reuptake over norepinephrine reuptake in rat cortical synaptosomes (IC50 = 2,510 nM) but does inhibit 5-HT-induced [35S]GTPγS binding in cells expressing human 5-HT1B or 5-HT1D receptors (Kbs = 0.89 and 10.4 nM, respectively). LY393558 (30 mg/kg per day) reduces pulmonary vascular remodeling, increases in right ventricular systolic pressure, and the development of right ventricular hypertrophy in a mouse model of pulmonary arterial hypertension induced by overexpression of the serotonin transporter and hypoxia.

CAS No. 271780-64-4
Molecular Formula C26H31FN4O4S2
Molecular Weight 546.7 g/mol
IUPAC Name 1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide
Standard InChI InChI=1S/C26H31FN4O4S2/c1-18(2)31-17-20-14-22(36(3,32)33)5-7-26(20)30(37(31,34)35)13-12-29-10-8-19(9-11-29)24-16-28-25-15-21(27)4-6-23(24)25/h4-8,14-16,18,28H,9-13,17H2,1-3H3
Standard InChI Key QUSLYAPLTMMCFE-UHFFFAOYSA-N
SMILES CC(C)N1CC2=C(C=CC(=C2)S(=O)(=O)C)N(S1(=O)=O)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)F
Canonical SMILES CC(C)N1CC2=C(C=CC(=C2)S(=O)(=O)C)N(S1(=O)=O)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)F

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